N-Isopropyl-2-methoxybenzamide

Chromatographic method development Conformational analysis Orthopramide SAR

Select N-isopropyl-2-methoxybenzamide for applications requiring a structurally authenticated orthopramide scaffold. The 2-methoxy substituent establishes an intramolecular N–H···O six-membered pseudoring—absent in 3- and 4-methoxy isomers—that alters chromatographic retention, PSA (~41.82 Ų), and target recognition. With a single N–H donor and LogP of 2.41, this compound bridges the gap between polar 2-methoxybenzamide and lipophilic N,N-disubstituted analogs. Suitable as an HPLC system suitability standard for positional isomer separation, a D2 pharmacophore core for SAR libraries, and a derivatization substrate at the unsubstituted 5-position. Supplied at 97% purity (modal commercial value). Confirm availability for your research program now.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B13362014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-2-methoxybenzamide
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=CC=C1OC
InChIInChI=1S/C11H15NO2/c1-8(2)12-11(13)9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13)
InChIKeyHLJOTMHBUBWEEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-2-methoxybenzamide (CAS 550300-23-7): Physicochemical Identity, Commercial Sourcing, and Structural Differentiation Guide


N-Isopropyl-2-methoxybenzamide (CAS 550300-23-7; molecular formula C₁₁H₁₅NO₂; MW 193.24 Da) is a mono-substituted 2-methoxybenzamide derivative bearing an N-isopropyl group on the amide nitrogen [1]. It belongs to the orthopramide structural class—2-methoxybenzamides recognized for their capacity to form an intramolecular N–H···O six-membered pseudoring that modulates conformation, chromatographic behavior, and target recognition [2]. The compound is commercially available from Alfa Aesar (Thermo Fisher Scientific) as catalog number H56623 at 97% purity [3]. Its calculated LogP of 2.41 and polar surface area (PSA) of 41.82 Ų place it in a physicochemical space distinct from both its simpler precursor 2-methoxybenzamide and its N,N-disubstituted analogs [1].

Why N-Isopropyl-2-methoxybenzamide Cannot Be Interchanged with Simpler Benzamide Analogs: Physicochemical and Conformational Basis


Although N-isopropyl-2-methoxybenzamide shares the benzamide core with numerous commercial analogs, its specific combination of a single N–H donor, a 2-methoxy acceptor, and an N-isopropyl lipophilic group creates a differentiated physicochemical and conformational profile that simple substitution cannot replicate. The 2-methoxy substituent enables an intramolecular N–H···O hydrogen bond that is absent in 3- and 4-methoxy positional isomers, altering both chromatographic retention and the presentation of the amide pharmacophore [1]. Swapping to N-isopropylbenzamide removes the methoxy oxygen entirely, eliminating this conformational constraint and reducing PSA by approximately 30% [2]. Conversely, removing the N-isopropyl group (yielding 2-methoxybenzamide) reduces LogP by approximately 0.9 log units and increases PSA by roughly 25%, substantially altering membrane permeability and solubility profiles [3]. Disubstitution at the amide nitrogen (e.g., N,N-diisopropyl-2-methoxybenzamide) eliminates the sole hydrogen bond donor, which is critical for both intermolecular crystal packing and target-oriented hydrogen bonding . These differences mean that results obtained with any of these analogs—whether in chromatographic method development, receptor binding assays, or synthetic elaboration—cannot be assumed to transfer to N-isopropyl-2-methoxybenzamide without experimental verification.

N-Isopropyl-2-methoxybenzamide: Quantitative Differentiation Evidence vs. Structural Analogs and Positional Isomers


Positional Isomer Differentiation: LogP and PSA Comparison of 2-Methoxy vs. 3-Methoxy N-Isopropylbenzamide

N-Isopropyl-2-methoxybenzamide (2-OCH₃ isomer) exhibits a LogP of 2.41 and PSA of 41.82 Ų, compared with its 3-methoxy positional isomer (N-isopropyl-3-methoxybenzamide) which has a LogP of 2.22 and PSA of 38.33 Ų [1]. The 2-isomer thus shows a +0.19 LogP increase and a +3.49 Ų PSA increase relative to the 3-isomer. This counterintuitive simultaneous elevation of both lipophilicity and polar surface area is mechanistically attributed to intramolecular N–H···O hydrogen bonding between the amide NH and the 2-methoxy oxygen, forming a six-membered pseudoring that partially masks the polarity of both groups while increasing the overall solvent-accessible polar surface [2]. The 3-methoxy isomer cannot form this intramolecular bond. The result is enhanced reversed-phase chromatographic retention (increased capacity factor k′) for the 2-isomer relative to 3- and 4-isomers, a phenomenon documented across the orthopramide class [2].

Chromatographic method development Conformational analysis Orthopramide SAR

Impact of 2-Methoxy Substitution: PSA and HBA Capacity vs. N-Isopropylbenzamide

The addition of a 2-methoxy group to N-isopropylbenzamide (to yield N-isopropyl-2-methoxybenzamide) increases the PSA from 29.10 Ų to 41.82 Ų (a +12.72 Ų or +44% increase) and increases the hydrogen bond acceptor count from 1 to 3, while retaining the single N–H hydrogen bond donor [1][2]. The molecular weight increases from 163.22 to 193.24 Da (+30 Da, +18%). These changes move the compound into a more polar, higher hydrogen-bonding-capacity region of chemical space while maintaining a moderate LogP (2.41 vs. 2.22 for the parent, a negligible ΔLogP of +0.19) [1]. The increase in PSA without a concomitant decrease in LogP is characteristic of the 2-methoxy orthopramide motif, where the methoxy oxygen is partially engaged in intramolecular H-bonding and thus contributes less to bulk solvent interaction than a free ether oxygen would [3].

Medicinal chemistry Hydrogen bonding potential Drug-likeness optimization

N-Isopropyl Substitution Effect: LogP Elevation vs. Unsubstituted 2-Methoxybenzamide

Introducing an N-isopropyl group onto 2-methoxybenzamide increases the calculated LogP from 1.49 to 2.41 (+0.92 log units, corresponding to an approximately 8-fold increase in the octanol/water partition coefficient), while simultaneously decreasing the PSA from 52.32 Ų to 41.82 Ų (−10.50 Ų, −20%) [1][2]. The molecular weight increases from 151.16 to 193.24 Da (+42 Da, +28%). The N-isopropyl group thus shifts the compound toward higher membrane permeability while reducing overall polarity, yet the molecule retains the 2-methoxy intramolecular H-bonding motif and the amide N–H donor that are absent in N,N-disubstituted analogs . The melting point of the target (approximately 100–105 °C) is lower than that of 2-methoxybenzamide (127–128 °C), consistent with the disruption of intermolecular amide-amide hydrogen bonding networks by the N-alkyl substituent [2].

Lipophilicity optimization Permeability SAR studies

Retention of Single N–H Hydrogen Bond Donor vs. N,N-Disubstituted 2-Methoxybenzamide Analogs

N-Isopropyl-2-methoxybenzamide possesses exactly one hydrogen bond donor (the amide N–H), in contrast to N,N-diisopropyl-2-methoxybenzamide which has zero HBDs [1]. In the solid state, the N–H donor of N-isopropylbenzamide mediates intermolecular N–H···O hydrogen bonds that organize molecules into one-dimensional chains along the crystallographic a axis [2]. The presence of a single HBD in the target compound, combined with the intramolecular N–H···O (2-methoxy) pseudoring, creates a defined hydrogen-bonding profile: one donor engaged in both an intramolecular contact (modulating conformation) and available for intermolecular interactions (modulating solubility, crystal packing, and target engagement) [3]. The N,N-diisopropyl analog, lacking any HBD, cannot participate in these directional interactions, which fundamentally alters its utility in supramolecular, crystallographic, or receptor-binding applications where hydrogen bond donation is required.

Hydrogen bonding Crystal engineering Receptor binding

Class-Level Evidence: Intramolecular N–H···O Pseudoring Confers Distinct Chromatographic and Conformational Behavior in the Orthopramide Series

Clark et al. (1989) demonstrated that 2-methoxybenzamides (orthopramides) form a six-membered N–H···O pseudoring in aqueous solution between the amide N–H and the 2-methoxy oxygen. This intramolecular hydrogen bond produces enhanced reversed-phase (C18) chromatographic retention—measured as increased capacity factors (k′)—relative to the corresponding 3- and 4-methoxy positional isomers, which cannot form this pseudoring [1]. Deletion of either the acceptor oxygen (e.g., by using N-isopropylbenzamide) or the donor N–H (e.g., by N,N-disubstitution) results in decreased C18 retention of the 2-isomer relative to its 3- and 4-isomers, confirming the structural requirements for this conformational effect [1]. The pseudoring is believed to be topographically equivalent to the aromatic ring in dopamine, providing a structural rationale for the D2 receptor affinity observed across the orthopramide class [1][2]. While N-isopropyl-2-methoxybenzamide itself has not been profiled in published D2 receptor binding assays, its structural features conform to the minimal pharmacophore defined for this class: a 2-methoxy group capable of intramolecular H-bonding and a secondary amide N–H donor [2].

Orthopramide pharmacology Reversed-phase HPLC D2 dopamine receptor

Commercial Availability and Purity Benchmark: Alfa Aesar 97% vs. Custom Synthesis Alternatives

N-Isopropyl-2-methoxybenzamide is available as an off-the-shelf catalog product from Alfa Aesar (Thermo Fisher Scientific) under catalog number H56623 at 97% purity, packaged in 250 mg and 1 g quantities [1]. In contrast, the 3-methoxy positional isomer (N-isopropyl-3-methoxybenzamide, CAS 127786-90-7) has no listed commercial supplier with defined purity on major platforms, and N,N-diisopropyl-2-methoxybenzamide (CAS 148491-00-3) is also available from Thermo Scientific at 97% purity but as a different catalog item with a higher molecular weight (235.33 Da) [2]. The target compound's established commercial sourcing with documented purity provides a reliable procurement pathway with batch-to-batch consistency, which is not guaranteed for the 3-methoxy isomer [2]. The GHS classification indicates the compound is an irritant (H315, H319, H335), which is relevant for laboratory handling protocols [1].

Chemical procurement Quality control Reference standard

N-Isopropyl-2-methoxybenzamide: Evidence-Supported Research Applications and Procurement Decision Scenarios


Chromatographic Method Development Requiring Defined Intramolecular H-Bonding Behavior

When developing reversed-phase HPLC methods for benzamide analytes, N-isopropyl-2-methoxybenzamide serves as a well-characterized reference compound exhibiting the intramolecular N–H···O pseudoring effect. Its enhanced C18 retention relative to 3- and 4-methoxy positional isomers (as documented across the orthopramide class) provides a diagnostic marker for method selectivity [1]. The defined LogP (2.41) and PSA (41.82 Ų), combined with commercial availability at 97% purity, make it suitable as a system suitability standard for methods separating positional isomers of substituted benzamides [2][3].

Orthopramide Pharmacophore Scaffold for D2 Receptor Ligand Design

N-Isopropyl-2-methoxybenzamide embodies the minimal orthopramide pharmacophore: a 2-methoxy group geometrically positioned to form an intramolecular N–H···O pseudoring and a secondary amide N–H donor, both features implicated in D2 dopamine receptor recognition [1][2]. While direct D2 binding data for this specific compound are not published, its structural conformity to the class pharmacophore makes it suitable as a core scaffold for SAR exploration, particularly for studies examining the effect of N-alkyl substitution (isopropyl vs. other alkyl groups) on receptor affinity and selectivity within the 2-methoxybenzamide series [2].

Synthetic Intermediate for Elaboration to 5-Substituted 2-Methoxybenzamide Derivatives

The unsubstituted 5-position of the aromatic ring in N-isopropyl-2-methoxybenzamide provides a site for further functionalization (e.g., sulfonylation, halogenation, or coupling reactions) to generate compound libraries. The 5-(aminosulfonyl)-N-isopropyl-2-methoxybenzamide derivative is a known compound related to the levosulpiride class of D2 antagonists [1]. Additionally, 5-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methoxybenzamide has been registered, indicating precedent for using the N-isopropyl-2-methoxybenzamide core in more complex bioactive molecule synthesis [2]. The commercial availability of the parent compound at 97% purity from Alfa Aesar reduces the synthetic burden of preparing the core scaffold de novo [3].

Physicochemical Reference for Mono-N-Alkyl 2-Methoxybenzamide Property Profiling

As a mono-N-alkyl 2-methoxybenzamide with a single H-bond donor, moderate LogP (2.41), and moderate PSA (41.82 Ų), N-isopropyl-2-methoxybenzamide occupies a defined region of physicochemical space between the more polar 2-methoxybenzamide (LogP 1.49, PSA 52.32) and the more lipophilic N,N-diisopropyl analog (LogP higher, 0 HBD) [1][2][3]. This makes it a useful reference compound in property profiling studies aimed at understanding how incremental N-alkyl substitution modulates solubility, permeability, and hydrogen-bonding capacity in benzamide series. Its available purity (97%) and known GHS classification (irritant: H315, H319, H335) also support its use in laboratory training and analytical method validation contexts [4].

Quote Request

Request a Quote for N-Isopropyl-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.